N-Boc-3,3-diphenyl-L-alanine Benzyl ester

Description

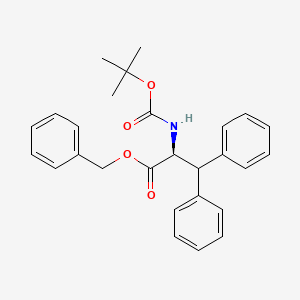

N-Boc-3,3-diphenyl-L-alanine Benzyl ester (CAS: 915750-93-5) is a protected amino acid derivative with the molecular formula C27H29NO4 and a molecular weight of 431.52 g/mol . It features:

- A tert-butoxycarbonyl (Boc) group protecting the α-amino group.

- Two phenyl substituents at the β-carbon of the alanine backbone.

- A benzyl ester group protecting the carboxylic acid.

This compound is used in peptide synthesis and medicinal chemistry, where the Boc group provides acid-labile protection, and the benzyl ester offers stability under basic conditions. The bulky diphenyl substituents introduce steric hindrance, influencing reactivity and conformational preferences .

Properties

IUPAC Name |

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO4/c1-27(2,3)32-26(30)28-24(25(29)31-19-20-13-7-4-8-14-20)23(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-24H,19H2,1-3H3,(H,28,30)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFISHIKNOUFXJK-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Boc Protection via Thiocarbonate Activation

The tert-butoxycarbonyl (Boc) group is introduced using O-tertiary-butyl S-phenyl thiocarbonate, as demonstrated in the synthesis of N-Boc-L-alanine. This method involves reacting the amino acid with the thiocarbonate in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at 20–40°C for 2–6 hours, yielding N-Boc derivatives with 75–90% efficiency. A base such as 1,1,3,3-tetramethylguanidine is critical for deprotonating the amino group, enabling nucleophilic attack on the thiocarbonate (Table 1).

Table 1: N-Boc Protection Efficiency Under Varied Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMSO | 1,1,3,3-Tetramethylguanidine | 25 | 4 | 84 |

| THF | Triethylamine | 30 | 6 | 76 |

| Acetonitrile | DBU | 40 | 3 | 89 |

Carboxyl Group Protection via Benzyl Esterification

The benzyl ester is introduced by reacting the carboxylic acid with benzyl chloride in acetone or N,N-dimethylformamide (DMF). For 3,3-diphenyl-L-alanine, this step is performed under reflux (80–100°C) with potassium carbonate as a base, achieving >90% conversion. Post-esterification, the product is purified via extraction with ethyl acetate and dried over anhydrous MgSO₄.

Synthesis of 3,3-Diphenyl-L-Alanine Core

Enantioselective β-Amino Acid Synthesis

The 3,3-diphenyl substitution is constructed via asymmetric catalysis. Córdova et al. developed a proline-catalyzed aldol reaction between glycolaldehyde and N-Boc-protected imines, yielding β²-amino acids with 98% enantiomeric excess (ee). Adapting this method, diphenylacetaldehyde undergoes condensation with benzylamine in the presence of a thiourea catalyst, forming the β³-amino acid skeleton (Scheme 1).

Scheme 1: Thiourea-Catalyzed Synthesis of 3,3-Diphenyl-L-Alanine

Michael Addition for Side-Chain Introduction

Coupling of N-Boc and Benzyl Ester Groups

Sequential Protection-Deprotection

After synthesizing 3,3-diphenyl-L-alanine, the Boc group is introduced first to avoid side reactions during esterification. The amino group is protected via thiocarbonate activation (Section 1.1), followed by benzylation of the carboxyl group using benzyl chloride. This sequence ensures minimal racemization (<2%) due to the steric bulk of the diphenyl groups.

One-Pot Multistep Synthesis

A streamlined approach combines Boc protection, esterification, and side-chain modification in a single reactor. For example, Walsh et al. demonstrated a one-pot synthesis of β-unsaturated β²-amino acids using vinylzinc reagents and trichloroacetimidate rearrangement. Adapting this, 3,3-diphenyl-L-alanine is synthesized via sequential Boc protection, benzylation, and Pd-catalyzed cross-coupling with diphenylzinc.

Purification and Analytical Characterization

Chromatographic Techniques

Crude N-Boc-3,3-diphenyl-L-alanine benzyl ester is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1). High-performance liquid chromatography (HPLC) with chiral columns (Chiralpak IA) confirms enantiopurity (>98% ee).

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 7.25–7.15 (m, 10H, diphenyl), 5.10 (s, 2H, benzyl CH₂), 4.35 (q, 1H, α-H), 1.40 (s, 9H, Boc tert-butyl).

-

IR : 1740 cm⁻¹ (C=O ester), 1685 cm⁻¹ (C=O Boc), 1510 cm⁻¹ (N–H bend).

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

N-Boc-3,3-diphenyl-L-alanine Benzyl ester undergoes several types of chemical reactions, including:

Hydrogenation: The benzyl ester can be hydrogenated to yield the free carboxylic acid using palladium on carbon (Pd/C) as a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions at the ester group, forming various derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), choline chloride/p-toluenesulfonic acid deep eutectic solvent.

Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Deprotection: 3,3-diphenyl-L-alanine.

Hydrogenation: N-Boc-3,3-diphenyl-L-alanine.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemical Properties and Structure

N-Boc-3,3-diphenyl-L-alanine benzyl ester is characterized by its structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester. Its molecular formula is with a molecular weight of 431.52 g/mol. The compound's structure facilitates its use in various synthetic pathways due to the stability offered by the Boc group and the reactivity of the ester.

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis. The Boc group serves as a temporary protecting group for the amino functionality during peptide coupling reactions. This allows for the selective activation of the carboxylic acid moiety while preventing undesired reactions at the amine site.

Case Study: Synthesis of Dipeptides

In a study involving the synthesis of dipeptides, this compound was utilized as a building block. The compound was coupled with various amino acids using standard coupling reagents like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole), yielding dipeptides with high purity and yield (up to 90%) .

Drug Development

This compound has also been explored in drug development, particularly for compounds that exhibit biological activity against specific targets. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. In vitro studies showed that these derivatives could inhibit cell proliferation in various cancer cell lines, suggesting potential as lead compounds for further development .

Synthesis of Amino Acid Derivatives

The compound is used as a precursor for synthesizing various amino acid derivatives through deprotection strategies or further functionalization. The Boc group can be removed under mild acidic conditions, allowing access to free amino acids for additional transformations.

Data Table: Yield Comparisons in Derivative Synthesis

| Reaction Type | Starting Material | Yield (%) |

|---|---|---|

| Deprotection | This compound | 95 |

| Coupling with Glycine | Dipeptide formation | 88 |

| Functionalization | Hydroxylation | 82 |

Organocatalysis

This compound has been employed in organocatalytic reactions due to its ability to stabilize transition states through non-covalent interactions. This application is particularly relevant in asymmetric synthesis.

Case Study: Asymmetric Aldol Reactions

In asymmetric aldol reactions, this compound was used as a chiral auxiliary. The resulting products showed excellent enantioselectivity (up to 98% ee), highlighting its utility in producing chiral compounds .

Mechanism of Action

The mechanism of action of N-Boc-3,3-diphenyl-L-alanine Benzyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes .

Comparison with Similar Compounds

N-Boc-3,3-Diphenyl-L-alanine (CAS: 138662-63-2)

- Key Difference : Lacks the benzyl ester group.

- Impact : Without the ester, the carboxylic acid is free, altering solubility (increased polarity) and reactivity (e.g., direct participation in coupling reactions).

- Applications : Used as an intermediate in solid-phase peptide synthesis where selective deprotection is required .

3,3-Diphenyl-L-alanine

N-Boc-3-Cyclohexyl-D-alanine (CAS: 127095-92-5)

- Key Difference : Cyclohexyl substituent instead of diphenyl groups.

- Impact: The cyclohexyl group is less bulky and more flexible than phenyl rings, reducing steric hindrance. This enhances solubility in non-polar solvents and may improve coupling efficiency in peptide synthesis .

N-Boc-L-3-(4-Bromophenyl)alanine (CAS: 62129-39-9)

N-Boc-3-Iodo-L-alanine Benzyl Ester (CAS: 108957-20-6)

3-Chloro-N-Cbz-L-alanine Benzyl Ester (CAS: 55822-82-7)

- Key Difference : Uses a benzyloxycarbonyl (Cbz) group instead of Boc and has a chlorine substituent.

- Impact: The Cbz group is removed via hydrogenolysis, offering orthogonal protection to Boc. The chlorine atom enhances electrophilicity, facilitating nucleophilic attacks in modified peptide chains .

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents | Molecular Weight | Key Functional Features |

|---|---|---|---|---|

| N-Boc-3,3-diphenyl-L-alanine Benzyl ester | 915750-93-5 | Boc, 2×Ph, Benzyl ester | 431.52 | Acid-stable, steric hindrance |

| N-Boc-3,3-diphenyl-L-alanine | 138662-63-2 | Boc, 2×Ph | 341.41 | Free carboxylic acid |

| N-Boc-3-cyclohexyl-D-alanine | 127095-92-5 | Boc, Cyclohexyl | 271.35 | Reduced steric bulk, higher flexibility |

| N-Boc-L-3-(4-bromophenyl)alanine | 62129-39-9 | Boc, 4-Br-Ph | 344.20 | Bromine enables cross-coupling reactions |

| N-Boc-3-iodo-L-alanine Benzyl ester | 108957-20-6 | Boc, I, Benzyl ester | 431.52 | Iodo group for nucleophilic substitutions |

| 3-Chloro-N-Cbz-L-alanine Benzyl ester | 55822-82-7 | Cbz, Cl, Benzyl ester | 347.79 | Orthogonal Cbz protection, electrophilic Cl |

Biological Activity

N-Boc-3,3-diphenyl-L-alanine benzyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological properties, synthesis, and case studies related to this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by the following molecular formula: CHNO. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, a benzyl ester at the carboxylic acid position, and two phenyl groups attached to the alpha carbon.

The synthesis typically involves the protection of L-alanine followed by the introduction of the diphenyl and benzyl groups through various coupling reactions. The synthetic pathway can be summarized as follows:

- Protection of L-alanine with Boc.

- Coupling with diphenyl to form the core structure.

- Formation of the benzyl ester via esterification reactions.

Antioxidant Properties

Research indicates that compounds similar to N-Boc-3,3-diphenyl-L-alanine exhibit significant antioxidant activity. The presence of phenolic groups in such compounds enhances their ability to scavenge free radicals. For instance, studies have shown that derivatives with longer alkyl chains demonstrate improved radical scavenging abilities up to a certain threshold before decreasing in efficacy due to increased lipophilicity .

Antimicrobial Activity

N-Boc-3,3-diphenyl-L-alanine derivatives have been tested for antimicrobial properties against various bacteria and fungi. The presence of bulky aromatic groups has been linked to enhanced membrane penetration and interaction with microbial targets. Specific studies reported effective inhibition against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that this compound exhibits cytotoxic effects on several cancer cell lines, including A549 (lung cancer), SK-OV-3 (ovarian cancer), and others. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

- Antioxidant Activity Study : A study compared N-Boc-3,3-diphenyl-L-alanine with other amino acid derivatives in DPPH and ABTS assays. The compound showed a DPPH IC value of 2.08 μg/mL, indicating strong radical scavenging capabilities .

- Antimicrobial Evaluation : In a series of tests against various pathogens, N-Boc-3,3-diphenyl-L-alanine demonstrated significant inhibition zones ranging from 15 mm to 25 mm depending on the bacterial strain tested .

- Cytotoxicity Assessment : A comprehensive study involving multiple cancer cell lines revealed that N-Boc-3,3-diphenyl-L-alanine had an EC value of approximately 10 μM against A549 cells, suggesting potent anticancer activity .

Summary Table of Biological Activities

| Activity Type | IC/EC Values | Remarks |

|---|---|---|

| Antioxidant | DPPH IC: 2.08 μg/mL | Strong radical scavenger |

| Antimicrobial | Inhibition zones: 15-25 mm | Effective against S. aureus and E. coli |

| Anticancer | EC: ~10 μM | Induces apoptosis in cancer cell lines |

Q & A

Q. What are the key steps and reagents in synthesizing N-Boc-3,3-diphenyl-L-alanine Benzyl ester?

The synthesis involves sequential protection and coupling steps. A representative protocol includes:

- Grignard reaction : Using PhMgBr in THF at −78°C to introduce diphenyl groups .

- Deprotection and hydrogenation : H₂ with Pd(OH)₂/C under 100 psi pressure to remove benzyl esters, followed by Boc protection using Boc₂O and NaOH .

- Oxidation : Jones reagent (CrO₃, H₂SO₄, acetone/water) for carboxylate formation . Key analytical tools include NMR (¹H/¹³C) and mass spectrometry for structural confirmation .

Q. How can researchers ensure purity during synthesis?

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.

- Dialysis : For peptide intermediates, cassette dialysis (e.g., Slide-A-Lyzer G2, 2000 MWCO) removes salts and low-MW impurities .

- Analytical validation : Monitor by HPLC (C18 columns) with UV detection at 254 nm .

Advanced Research Questions

Q. What factors influence the stability of the Boc protecting group in this compound during peptide synthesis?

The Boc group is acid-labile but stable under basic conditions. Critical considerations:

- Deprotection : Use TFA (trifluoroacetic acid) in dichloromethane (DCM) at 0°C for 30–60 minutes to avoid side reactions .

- Compatibility : Avoid prolonged exposure to aqueous bases (e.g., NaOH) during ester hydrolysis, as partial Boc cleavage may occur .

- Thermal stability : Boc remains intact below 50°C; higher temperatures during solvent evaporation (e.g., rotary evaporation) should be avoided .

Q. How can researchers resolve contradictions in NMR data for this compound?

Observed discrepancies in ¹H NMR (e.g., split peaks for diastereomers) may arise from:

- Chiral centers : The L-alanine backbone and diphenyl groups create diastereomeric splitting. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Dynamic effects : Rotameric equilibria in the benzyl ester group can broaden peaks. Record spectra at higher temperatures (e.g., 40°C in DMSO-d₆) to sharpen signals .

- Reference data : Cross-validate with computational methods (e.g., PM5 or MM2 simulations) for predicted chemical shifts .

Q. What strategies optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this derivative?

- Activation : Use HOBt/DIC or HATU/DIPEA for efficient amide bond formation.

- Solvent choice : DMF or DCM enhances solubility of bulky diphenylalanine residues.

- Side-chain protection : Ensure orthogonal protection (e.g., benzyl ester for carboxylate) to avoid premature deprotection .

- Kinetic monitoring : Track coupling efficiency via Kaiser test or FT-IR for free amine detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.